![molecular formula C12H10N2S2Zn-4 B082519 Zinc, bis(2-aminophenylthio)- CAS No. 14650-81-8](/img/structure/B82519.png)
Zinc, bis(2-aminophenylthio)-
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Overview
Description
Zinc, bis(2-aminophenylthio)-, also known as ZnAP2S, is a compound that has been widely used in scientific research due to its unique properties. It is a zinc-containing compound that is often used as a reagent in various chemical reactions.
Mechanism of Action
Zinc, bis(2-aminophenylthio)- acts as a chelator of zinc ions, which are essential for many biological processes. When Zinc, bis(2-aminophenylthio)- binds to zinc ions, it forms a stable complex that can be used to study the role of zinc in various biological systems. The complex can also be used to inhibit the activity of zinc-dependent enzymes.
Biochemical and Physiological Effects:
Zinc is an essential micronutrient that plays a critical role in many biochemical and physiological processes. Zinc, bis(2-aminophenylthio)- has been shown to inhibit the activity of zinc-dependent enzymes, including carbonic anhydrase and alkaline phosphatase. It has also been shown to induce apoptosis in cancer cells by disrupting zinc homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Zinc, bis(2-aminophenylthio)- in lab experiments is its ability to chelate zinc ions, which allows researchers to study the role of zinc in various biological systems. However, Zinc, bis(2-aminophenylthio)- has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on Zinc, bis(2-aminophenylthio)-. One direction is to develop new methods for the synthesis of Zinc, bis(2-aminophenylthio)- that are more efficient and scalable. Another direction is to study the biological activity of Zinc, bis(2-aminophenylthio)- in more detail, including its effects on zinc-dependent enzymes and its potential as a therapeutic agent for cancer. Additionally, the use of Zinc, bis(2-aminophenylthio)- as a fluorescent probe for the detection of zinc ions in biological systems could be further explored.
Synthesis Methods
The synthesis of Zinc, bis(2-aminophenylthio)- involves the reaction of 2-mercaptanophenylamine with zinc chloride in the presence of a base. The reaction produces a white precipitate that is then purified through recrystallization. The final product is a white powder that is soluble in organic solvents.
Scientific Research Applications
Zinc, bis(2-aminophenylthio)- has been widely used in scientific research due to its ability to chelate zinc ions. It has been used as a reagent in various chemical reactions, including cross-coupling reactions, nucleophilic substitution reactions, and oxidative coupling reactions. Zinc, bis(2-aminophenylthio)- has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
properties
CAS RN |
14650-81-8 |
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Molecular Formula |
C12H10N2S2Zn-4 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
zinc;2-aminobenzenethiolate |
InChI |
InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
InChI Key |
RPUGZLGVGYYLDA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |
synonyms |
Zinc bis(2-aminobenzenethiolate) |
Origin of Product |
United States |
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